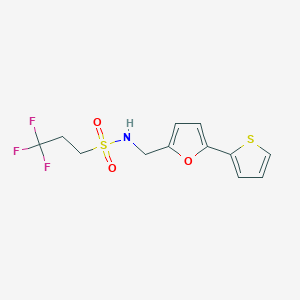

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide

Description

3,3,3-Trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a trifluoropropyl group and a heterocyclic furan-thiophene scaffold. The compound’s structure combines electron-withdrawing trifluoromethyl groups with aromatic heterocycles, which are common motifs in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S2/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-10(19-9)11-2-1-6-20-11/h1-4,6,16H,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMISNGAAJDEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cyclization-isomerization reactions. For instance, 3,3,3-trifluoroprop-1-en-2-yl-substituted furans can be synthesized via palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the synthesis of similar compounds. These methods offer high yields and selectivity, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The trifluoromethyl group and the heterocyclic moieties play crucial roles in its biological activity.

Comparaison Avec Des Composés Similaires

Research Implications

The trifluoropropyl group in 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide offers distinct advantages in electronic modulation and stability over non-fluorinated analogues. Comparative studies with ranitidine-like compounds suggest opportunities in targeting enzyme active sites, while structural parallels with gold-catalyzed intermediates (1l, int-8) highlight its versatility in organometallic chemistry .

Activité Biologique

3,3,3-Trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a fluorinated thiophene derivative with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a sulfonamide moiety, enhances its biological activity profile. This article reviews the compound's biological activities, including its enzyme inhibition capabilities and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃NO₃S₂ |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034435-72-6 |

Biological Activity Overview

Research indicates that compounds similar to 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide exhibit significant biological activities. Notably, studies have focused on its role as an inhibitor of various enzymes involved in inflammatory and disease processes.

Enzyme Inhibition

- Neutrophil Elastase Inhibition : The compound has been identified as a dual inhibitor of neutrophil elastase and other proteases involved in inflammation. This inhibition is crucial for developing therapeutics targeting diseases characterized by excessive inflammation.

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is significant for anti-inflammatory therapies. The selectivity towards COX-2 over COX-1 can reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide exerts its effects involves interactions with specific molecular targets:

- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : It may disrupt protein-protein interactions or modulate signaling pathways critical for inflammatory responses.

Study on Antidepressant-Like Effects

A recent study evaluated the antidepressant-like effects of related compounds that modulate the serotonergic system. These findings suggest potential applications in treating Major Depressive Disorder (MDD), highlighting the importance of exploring diverse chemical entities for new therapeutic options .

Comparative Analysis with Other Compounds

Compounds structurally related to 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide have been assessed for their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.